2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid
Description
2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a strained three-membered ring system substituted with a methanesulfonyl (-SO₂CH₃) group at position 1, an ethyl (-CH₂CH₃) group at position 2, and a carboxylic acid (-COOH) group. Its structural complexity and functional diversity make it a candidate for comparative studies with related cyclopropane derivatives.
Properties
Molecular Formula |
C7H12O4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-ethyl-1-methylsulfonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4S/c1-3-5-4-7(5,6(8)9)12(2,10)11/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
XUWZMTRWSLXVTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1(C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid can be achieved through several methods:
Cyclopropanation: The cyclopropane ring can be formed by reacting an alkene with a diazo compound in the presence of a metal catalyst.
Carboxylation: The carboxylic acid group can be introduced through the oxidation of an aldehyde or alcohol precursor using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters and amides.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Esters: Formed through esterification reactions.
Amides: Formed through amidation reactions.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopropane Derivatives
Functional Group Variations
1-Aminocyclopropane-1-carboxylic Acid (ACC)
- Structure: Cyclopropane ring with -NH₂ (amino) and -COOH groups.
- Role : A natural ethylene precursor in plants, critical for studying ethylene biosynthesis pathways .
- Key Difference: Replacing the methanesulfonyl and ethyl groups in the target compound with an amino group reduces electron-withdrawing effects, altering reactivity and biological function. ACC is metabolized directly into ethylene, while the target compound may act as an inhibitor or regulator due to its sulfonyl group .
(E)-1-Chloro-2-phenylcyclopropane-1-carboxylic Acid
- Structure : Cyclopropane with -Cl (chloro), -COOH, and phenyl substituents.
- Application : Synthetic ethylene biosynthesis inhibitor studied via molecular docking .
- Key Difference : The phenyl group introduces steric bulk and π-π interactions, while the chloro group provides electronegativity. The target compound’s ethyl and methanesulfonyl groups may offer distinct steric and electronic profiles for enzyme binding .
Sulfonyl-Containing Analogues
(1-Methylcyclopropyl)methyl Methanesulfonate
- Structure : Cyclopropane with methyl and methanesulfonate (-OSO₂CH₃) groups.
- Reactivity : Methanesulfonate is a leaving group, making this compound reactive in nucleophilic substitutions.
- Key Difference : The target compound’s carboxylic acid group enhances stability and hydrogen-bonding capacity, contrasting with the sulfonate ester’s reactivity .
Sodium 2-Methylprop-2-ene-1-sulphonate
Carboxylic Acid Derivatives
2-(Ethylcarbamoyl)cyclopropane-1-carboxylic Acid
- Structure : Cyclopropane with -CONHCH₂CH₃ (ethylcarbamoyl) and -COOH groups.
- This may reduce acidity compared to the target compound .
Comparative Data Table
| Compound Name | Substituents | Molecular Weight | Key Functional Groups | Biological/Industrial Role |
|---|---|---|---|---|
| 2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid | Ethyl, -SO₂CH₃, -COOH | ~222.3* | Sulfonyl, carboxylic acid | Ethylene regulation candidate |
| 1-Aminocyclopropane-1-carboxylic acid | -NH₂, -COOH | 101.1 | Amino, carboxylic acid | Ethylene precursor in plants |
| (E)-1-Chloro-2-phenylcyclopropane-1-carboxylic acid | -Cl, -COOH, phenyl | 210.6 | Chloro, carboxylic acid, aryl | Ethylene biosynthesis inhibitor |
| (1-Methylcyclopropyl)methyl methanesulfonate | Methyl, -OSO₂CH₃ | 166.2 | Methanesulfonate ester | Reactive intermediate |
| 2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid | -CONHCH₂CH₃, -COOH | 187.2 | Carbamoyl, carboxylic acid | Synthetic intermediate |
*Calculated based on formula C₈H₁₂O₄S.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
